molecular formula C18H19O5P B13436372 Benzyl 2-[3-[ethenyl(methoxy)phosphoryl]oxyphenyl]acetate

Benzyl 2-[3-[ethenyl(methoxy)phosphoryl]oxyphenyl]acetate

Cat. No.: B13436372
M. Wt: 346.3 g/mol
InChI Key: WMINJAOBFBHVRP-UHFFFAOYSA-N
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Description

Benzyl 2-[3-[ethenyl(methoxy)phosphoryl]oxyphenyl]acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a benzyl group attached to a phenyl ring, which is further substituted with an ethenyl(methoxy)phosphoryl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-[3-[ethenyl(methoxy)phosphoryl]oxyphenyl]acetate typically involves the esterification of the corresponding carboxylic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can convert the ester group into an alcohol, resulting in the formation of benzyl 2-[3-[ethenyl(methoxy)phosphoryl]oxyphenyl]ethanol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Benzyl 2-[3-[ethenyl(methoxy)phosphoryl]oxyphenyl]ethanol.

    Substitution: Various substituted benzyl derivatives depending on the substituent introduced.

Scientific Research Applications

Benzyl 2-[3-[ethenyl(methoxy)phosphoryl]oxyphenyl]acetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.

    Industry: Utilized in the production of fragrances, flavoring agents, and as a precursor in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of Benzyl 2-[3-[ethenyl(methoxy)phosphoryl]oxyphenyl]acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The phosphoryl group may play a crucial role in its binding affinity and specificity, influencing various biochemical pathways.

Comparison with Similar Compounds

    Benzyl acetate: Another ester with a benzyl group, commonly used in fragrances and flavoring agents.

    Phenyl acetate: Similar structure but lacks the benzyl group, used in organic synthesis.

    Benzyl benzoate: Contains both benzyl and benzoate groups, used in medicinal and industrial applications.

Uniqueness: Benzyl 2-[3-[ethenyl(methoxy)phosphoryl]oxyphenyl]acetate is unique due to the presence of the ethenyl(methoxy)phosphoryl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C18H19O5P

Molecular Weight

346.3 g/mol

IUPAC Name

benzyl 2-[3-[ethenyl(methoxy)phosphoryl]oxyphenyl]acetate

InChI

InChI=1S/C18H19O5P/c1-3-24(20,21-2)23-17-11-7-10-16(12-17)13-18(19)22-14-15-8-5-4-6-9-15/h3-12H,1,13-14H2,2H3

InChI Key

WMINJAOBFBHVRP-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C=C)OC1=CC=CC(=C1)CC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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